(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide
Description
Properties
CAS No. |
655239-42-2 |
|---|---|
Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C15H21N3OS/c1-20-9-7-13(16)15(19)17-8-6-11-10-18-14-5-3-2-4-12(11)14/h2-5,10,13,18H,6-9,16H2,1H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
FFPYEAYLVHOCHT-ZDUSSCGKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CSCCC(C(=O)NCCC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Biological Activity
(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on different biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C_{14}H_{20}N_{2}S, with a molecular weight of 252.39 g/mol. The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound is not fully elucidated; however, it may involve modulation of neurotransmitter systems or inhibition of certain enzymes related to inflammatory pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through mitochondrial pathways, suggesting its potential as an anti-cancer agent.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures, indicating a possible application in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis (e.g., caspase activation).
- Inflammation Models : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.
- Neurodegenerative Disease Models : In vitro experiments using neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and improved cell survival rates compared to controls.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several indole-containing amides and sulfonamides. A comparative analysis is summarized below:
Critical Analysis of Structural and Functional Differences
Backbone Modifications: The target compound’s methylsulfanyl group distinguishes it from analogues like S30 (butylamino) and Compound 17/18 (benzylamino/imidazole). This substitution may improve metabolic stability compared to ester-based derivatives (e.g., marine compounds 73/74) . Compound 18’s higher yield (61% vs. 40% for 17) highlights the impact of tert-butylamino vs. benzylamino groups on reaction efficiency .
However, the lack of activity data for the target compound limits direct comparisons. Ester derivatives (73/74) exhibit antioxidant activity but lack the amide bond’s protease resistance, underscoring the target compound’s structural advantages .
Synthetic Accessibility: CDI/TFA-mediated coupling (used for S30 and implied for the target compound) is more efficient than stepwise methanol-based reactions (17/18) but requires stringent purification .
Q & A
Basic: What are the standard synthetic routes for (2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide?
Answer:
The synthesis typically involves:
- Stepwise amidation : Starting with Boc-protected amino acids (e.g., Boc-L-Trp) and coupling reagents like BOP or diisopropylcarbodiimide (DIC) to form the amide bond with 2-(1H-indol-3-yl)ethylamine .
- Thioether incorporation : Introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, using reagents like methanethiol or methyl disulfide under basic conditions (e.g., K₂CO₃ in ethanol) .
- Deprotection : Removal of Boc groups with TFA or HCl in methanol .
Key characterization includes for stereochemical confirmation and HRMS for molecular weight validation .
Basic: How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?
Answer:
- Chiral auxiliaries : Use of Boc-L-Trp ensures retention of the (2S)-configuration during coupling reactions .
- Stereoselective conditions : Reactions are performed in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize racemization .
- Analytical validation : Chiral HPLC or with chiral shift reagents confirms enantiomeric excess (>98% in optimized protocols) .
Advanced: How can contradictory yield data for similar indole-containing amides be resolved?
Answer:
Discrepancies in yields (e.g., 40% vs. 61% for analogous compounds ) arise from:
- Solvent polarity : Higher yields in methanol vs. DCM due to improved solubility of intermediates .
- Catalyst choice : BOP coupling reagents enhance efficiency over DIC by reducing side reactions .
- Purification methods : Flash chromatography with gradient elution (hexane/ethyl acetate) improves recovery of polar byproducts .
Researchers should replicate conditions from high-yield protocols and validate via kinetic studies.
Advanced: What strategies optimize the methylsulfanyl group's stability under physiological conditions?
Answer:
- Protecting group strategies : Use of tert-butylthiol esters during synthesis, which hydrolyze in vivo to release the active methylsulfanyl moiety .
- pH-controlled stability : Buffered solutions (pH 7.4) reduce thioether oxidation, as shown in stability assays with LC-MS monitoring .
- Derivatization : Conversion to sulfoxide or sulfone derivatives for enhanced metabolic stability, though this may alter bioactivity .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR : identifies indole protons (δ 7.0–7.5 ppm) and methylsulfanyl groups (δ 2.1 ppm). confirms carbonyl (δ 170–175 ppm) and chiral center integrity .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 336.1234) validates molecular formula .
- IR : Amide I bands (~1650 cm) and N-H stretches (~3300 cm) confirm functional groups .
Advanced: How does the indole moiety influence protein-binding interactions in drug discovery?
Answer:
- Hydrophobic interactions : The indole ring engages in π-π stacking with aromatic residues (e.g., Trp, Phe) in target proteins .
- Hydrogen bonding : The NH group of indole forms H-bonds with backbone carbonyls, as shown in X-ray crystallography of analogous complexes .
- Mutagenesis studies : Replace indole with benzimidazole or naphthalene to assess binding affinity changes .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature : Store at –20°C in amber vials to avoid light-induced oxidation .
- Solvent : Lyophilized form or in anhydrous DMSO (≥99.9% purity) to prevent hydrolysis .
- Stability monitoring : Regular LC-MS checks for sulfoxide formation (retention time shifts) .
Advanced: How can protein-templated synthesis improve derivatization of this compound?
Answer:
- Target-guided synthesis : Use the target enzyme (e.g., kinase) to template regioselective modifications, enhancing binding affinity .
- In situ click chemistry : Azide-alkyne cycloaddition on the protein surface to generate focused libraries .
- Validation : SPR or ITC quantifies improved Kd values (e.g., from μM to nM range) .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or ADMETlab estimate logP (~2.5), solubility (~0.1 mg/mL), and CYP450 interactions .
- Molecular docking : AutoDock Vina screens against PDB structures (e.g., 2QW ) to prioritize targets.
- MD simulations : GROMACS assesses conformational stability in lipid bilayers .
Advanced: How are epimeric impurities analyzed and resolved during synthesis?
Answer:
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve (2S) and (2R) epimers .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired epimers .
- QC thresholds : EP/JP guidelines specify ≤0.15% epimeric impurities for preclinical candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
